(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione (11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione
Brand Name: Vulcanchem
CAS No.: 136105-62-9
VCID: VC21254698
InChI: InChI=1S/C30H28N2O6/c1-9(2)15-13-7-11(5)17(27-19(13)21(29(31)37-27)25(35)23(15)33)18-12(6)8-14-16(10(3)4)24(34)26(36)22-20(14)28(18)38-30(22)32/h7-10,33,35H,31-32H2,1-6H3/b18-17+
SMILES: CC1=CC2=C(C(=C(C3=C(OC(=C23)C1=C4C(=CC5=C(C(=O)C(=O)C6=C(OC4=C56)N)C(C)C)C)N)O)O)C(C)C
Molecular Formula: C30H28N2O6
Molecular Weight: 512.6 g/mol

(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione

CAS No.: 136105-62-9

Cat. No.: VC21254698

Molecular Formula: C30H28N2O6

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione - 136105-62-9

Specification

CAS No. 136105-62-9
Molecular Formula C30H28N2O6
Molecular Weight 512.6 g/mol
IUPAC Name (11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione
Standard InChI InChI=1S/C30H28N2O6/c1-9(2)15-13-7-11(5)17(27-19(13)21(29(31)37-27)25(35)23(15)33)18-12(6)8-14-16(10(3)4)24(34)26(36)22-20(14)28(18)38-30(22)32/h7-10,33,35H,31-32H2,1-6H3/b18-17+
Standard InChI Key LAHOTINDQQFYCH-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=C3C(=C(OC3=C1C4=C5C6=C(C=C4C)C(=C(C(=O)C6=C(O5)N)O)C(C)C)N)C(=O)C(=C2C(C)C)O
SMILES CC1=CC2=C(C(=C(C3=C(OC(=C23)C1=C4C(=CC5=C(C(=O)C(=O)C6=C(OC4=C56)N)C(C)C)C)N)O)O)C(C)C
Canonical SMILES CC1=CC2=C3C(=C(OC3=C1C4=C5C6=C(C=C4C)C(=C(C(=O)C6=C(O5)N)O)C(C)C)N)C(=O)C(=C2C(C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator